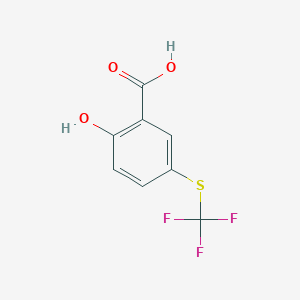

2-Hydroxy-5-(trifluoromethylthio)benzoic acid; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-5-(trifluoromethylthio)benzoic acid is a chemical compound with the molecular formula C8H5F3O3S . It has a molecular weight of 238.184 Da and is typically stored at room temperature . The compound is solid in physical form .

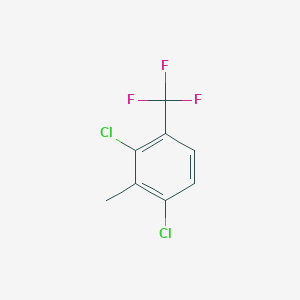

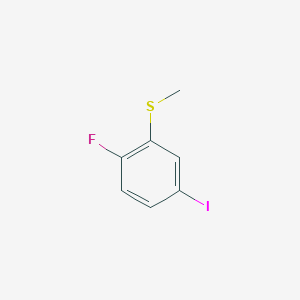

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-(trifluoromethylthio)benzoic acid consists of a benzoic acid core with a hydroxy group at the 2-position and a trifluoromethylthio group at the 5-position .Physical And Chemical Properties Analysis

2-Hydroxy-5-(trifluoromethylthio)benzoic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 265.4±40.0 °C at 760 mmHg . The compound is solid in physical form .科学的研究の応用

Stability and Degradation Pathways

One study examined the stability and degradation pathways of nitisinone, a related compound, under various conditions, including the impact of pH, temperature, and UV radiation. The study identified degradation products, including 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, highlighting the importance of understanding chemical stability for potential applications (Barchańska et al., 2019).

Antioxidant, Microbiological, and Cytotoxic Activity

Research into natural carboxylic acids derived from plants, such as benzoic acid and its derivatives, has shown these compounds possess significant antioxidant, antimicrobial, and cytotoxic activities. The structure-related activities of these compounds suggest potential research applications in studying the effects of structural modifications on biological activities (Godlewska-Żyłkiewicz et al., 2020).

Structure-Activity Relationships in Hydroxycinnamic Acids

A comprehensive review of hydroxycinnamic acids (HCAs) and their derivatives focused on the structure-activity relationships (SARs) affecting their antioxidant properties. This research is relevant to understanding how modifications to the carboxylic function and aromatic ring of HCAs, including those similar to 2-Hydroxy-5-(trifluoromethylthio)benzoic acid, influence their biological activities (Razzaghi-Asl et al., 2013).

Environmental and Health Applications

Investigations into benzoic acid, a structurally related compound, and its use as a food and feed additive revealed its potential to regulate gut functions. This research highlights the broader implications of carboxylic acids in improving health through dietary interventions (Mao et al., 2019).

Sustainable Chemical Synthesis

A review on the conversion of plant biomass to furan derivatives discussed the potential of using hydroxymethylfurfural (HMF) and its derivatives, including those similar to 2-Hydroxy-5-(trifluoromethylthio)benzoic acid, for sustainable chemical synthesis. This research underscores the importance of biomass-derived chemicals in developing environmentally friendly synthetic pathways (Chernyshev et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2-hydroxy-5-(trifluoromethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3S/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJHXLKWYRDHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240952 |

Source

|

| Record name | 2-Hydroxy-5-[(trifluoromethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129644-58-2 |

Source

|

| Record name | 2-Hydroxy-5-[(trifluoromethyl)thio]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129644-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-[(trifluoromethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)

![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)

![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)